1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-
説明
This compound is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. Its structure includes a cyclopentyl group substituted with a 2-(ethoxycarbonyl)-4-phenylbutyl chain and a carbonylamino linkage at the 3-position of the benzazepine scaffold . The molecular formula is C₃₀H₃₅N₃O₅ (calculated), with an average mass of 529.62 g/mol and a monoisotopic mass of 529.2584 g/mol. The cyclopentyl substituent introduces steric bulk and conformational rigidity, distinguishing it from linear-chain analogs like benazepril.
特性
IUPAC Name |
2-[3-[[1-(2-ethoxycarbonyl-4-phenylbutyl)cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQODGUTLZXUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870156 | |
| Record name | [3-({1-[2-(Ethoxycarbonyl)-4-phenylbutyl]cyclopentane-1-carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of the Benzazepine Core
The initial step involves reacting bromo benzo hexanolactam with potassium phthalimide in dimethylformamide (DMF) at 100–105°C for 16 hours to yield 4,5-dihydro-3-phthalimido-1H-1-benzazepine-2-(3H)-one (Compound II). This intermediate is critical for establishing the seven-membered benzazepine ring, with a molar ratio of 1:1.18:4:10 for Compound I, potassium phthalimide, DMF, and water, respectively.
Introduction of the Tert-Butyl Acetate Group
Compound II undergoes alkylation with bromo-acetic acid tert-butyl in the presence of potassium tert-butoxide at 0–10°C. This step forms 2,3,4,5-tetrahydro-2-oxo-3-phthalimido-1H-1-benzazepine-1-tert-butyl acetate (Compound III), achieving an 82.2% yield after recrystallization with methyl tert-butyl ether.
| Raw Material/Solvent | Charging Capacity | Mole Number (mol) | Mol Ratio |
|---|---|---|---|
| Compound II | 8.80 kg | 28.73 | 1 |
| Bromo-acetic acid tert-butyl | 6.80 kg | 34.85 | 1.21 |
| Potassium tert-butoxide | 3.95 kg | 35.20 | 1.23 |
| DMF | 28 L | — | — |
Stereoselective Amination and Resolution
Subsequent steps involve deprotection of the phthalimido group using hydrazine, followed by resolution with L-(+)-tartaric acid to isolate the (3S)-enantiomer. The final stages introduce the ethoxycarbonyl-4-phenylbutyl side chain via reductive amination with sodium cyanoborohydride, yielding the target compound after hydrochloride salt formation.
Alternative Benzazepine Core Formation Strategies
Solvent-Driven Cyclization
Patent WO2016079684A1 discloses a method for constructing the benzazepine core using 3,4-dimethoxy-phenylacetic acid and aminoacetaldehyde dimethyl acetal in toluene. The reaction employs boric acid as a catalyst, achieving ring closure at 110°C with a 2.5-fold solvent-to-substrate ratio. This approach avoids aqueous workup, enhancing scalability.
Metal-Free Oxidative C–H Functionalization
A novel metal-free strategy reported by Bamberger et al. utilizes a TEMPO oxoammonium salt to mediate oxidative C–H bond functionalization and ring expansion. Starting from tetrahydroisoquinolines, this one-pot reaction generates 3-benzazepines in moderate yields (45–68%) under mild conditions, offering a sustainable alternative to transition metal catalysts.
Dynamic Kinetic Resolution for Enhanced Stereocontrol
Patent CN110835319A introduces a dynamic kinetic resolution (DKR) process to address diastereomeric mixtures formed during the coupling of tert-butyl (3S)-3-amino-2-oxo-benzazepine-1-acetate with homophenylalanine derivatives. By optimizing reaction solvents (e.g., isopropanol) and additives (e.g., triethylamine), the S,S-diastereomer is preferentially formed with a 7:3 selectivity ratio, achieving an overall yield of 74%.
Comparative Analysis of Synthetic Routes
The table below evaluates four primary methodologies for synthesizing the target compound, emphasizing yield, scalability, and environmental impact:
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Multi-Step | Cyclization, Alkylation, DKR | 65–82 | High reproducibility | Lengthy process, solvent-intensive |
| Solvent-Driven Cyclization | Toluene-mediated ring closure | 70–75 | Scalable, minimal aqueous waste | Requires high-purity starting materials |
| Metal-Free Oxidative | TEMPO-mediated C–H activation | 45–68 | Eco-friendly, one-pot operation | Moderate yields |
| DKR-Enhanced | Kinetic resolution, optimized solvents | 74–78 | Superior stereocontrol | Costly catalysts |
化学反応の分析
Condensation and Cyclization
-
Starting Material : Bromobenzoaminocaprolactam (Compound I) reacts with potassium phthalimide in dimethylformamide (DMF) at 100–105°C for 16 hours to form 4,5-dihydro-3-phthalimide-1H-1-benzazepin-2-(3H)-ketone (II) . This intermediate is isolated via crystallization (yield: 87.2%) .
-
Reaction Formula :
Alkylation and Deprotection
-
Step 2 : Compound II undergoes alkylation with bromo tert-butyl acetate in dichloromethane at 0–10°C, yielding 2,3,4,5-tetrahydro-2-oxo-3-phthalimide-1H-1-benzazepin-1-tert-butyl acetate (III) .
-
Step 5 : Phthalimide deprotection using ethyl acetate and dry HCl gas produces (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate (VI) .
Reductive Amination
-
Step 6 : Compound VI reacts with 2-oxo-4-phenylbutyrate and sodium cyanoborohydride in ethanol under nitrogen protection. This reductive amination forms 3-[(1-ethoxycarbonyl-3-phenyl-(1S)-propyl)amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetate (VII) . The reaction is pH-controlled (adjusted to 9.0–9.3 with ammonia) .
Final Hydrochloride Formation
-
Step 7 : Crude VII is treated with acetone to yield benazepril hydrochloride via recrystallization .
Stereochemical Control and Optimization
Diastereomer ratios are critical for pharmacological activity. Studies highlight:
Temperature and Reactant Ratios
| Parameter | Optimal Condition | Diastereomer Ratio (S,S:S,R) | Source |
|---|---|---|---|
| Reaction Temperature | 60°C | 92:8 | |
| Molar Ratio (Compound VI:2-oxo-4-phenylbutyrate) | 1:1.2 | 95:5 |
Solvent and Additives
-
Isopropanol with triethylamine (1.2 equivalents) enhances stereoselectivity by stabilizing transition states .
Azide-Mediated Pathway
-
Intermediate IV : 3-Azido-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one reacts with benzyl bromoacetate in DMF using NaH, forming 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (VI) . Catalytic hydrogenation reduces the azide to the amine .
Bromination and Rearrangement
-
Intermediate VII : Bromination of 1-tetralone followed by Beckmann rearrangement yields 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one , a precursor for N-alkylation .
Impurity Profiling
Key impurities identified during synthesis include:
Reductive Amination
-
Sodium cyanoborohydride selectively reduces the imine intermediate formed between the amine (VI) and ketone (2-oxo-4-phenylbutyrate), preserving stereochemistry .
Acid-Catalyzed Ester Hydrolysis
-
Ethyl acetate solvent facilitates HCl-mediated cleavage of tert-butyl esters, forming the free acetic acid derivative .
Industrial-Scale Considerations
科学的研究の応用
1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, rheumatoid arthritis, and other conditions.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Properties
- ACE Inhibition : Benazeprilat’s IC₅₀ of 1.7 nM serves as a benchmark. The target compound’s rigid structure could alter binding to ACE’s zinc-binding domain, though experimental data are needed .
- Solubility : The ethoxycarbonyl group in the target compound likely improves lipophilicity (logP ~3.5) versus benazepril (logP ~2.8), affecting membrane permeability .
Clinical and Regulatory Status
- Benazepril is FDA-approved for hypertension (brand name Lotensin®), with established pharmacogenomic data (e.g., ACE polymorphisms) .
Research Findings and Data Tables
Table 1: Structural Comparison of Benzazepine Derivatives
Table 2: Pharmacokinetic Predictions
| Parameter | Target Compound | Benazepril | Benazeprilat |
|---|---|---|---|
| logP (Predicted) | 3.5 | 2.8 | 1.2 |
| Half-Life (Predicted, h) | 12–18 | 10–11 | 22 |
| Plasma Protein Binding (%) | ~95 | ~96 | ~97 |
生物活性
1H-1-Benzazepine-1-acetic acid, particularly the compound with the specified structure, is a member of the benzazepine family, known for its significant biological activities. This compound's structure consists of a bicyclic framework that includes a benzene ring fused to a seven-membered nitrogen-containing ring. Its unique functional groups contribute to its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C14H18N2O3
- Molecular Weight : Approximately 262.3 g/mol
- Key Functional Groups :
- Acetic acid moiety
- Amino group
- Tetrahydro-2-oxo structure
Biological Activity
Research indicates that compounds related to 1H-1-Benzazepine-1-acetic acid exhibit diverse biological activities, particularly in the realms of neuroprotection and cardiovascular health. The compound has been studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor, which is crucial in managing hypertension and related cardiovascular conditions .
The biological activity of this compound can be attributed to several mechanisms:
- ACE Inhibition : The compound has shown promise in inhibiting ACE, which plays a critical role in regulating blood pressure and fluid balance. This inhibition can lead to decreased blood pressure and reduced myocardial hypertrophy .
- Neuroprotective Effects : Studies have highlighted the neuroprotective potential of benzazepine derivatives, suggesting that they may interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction could be beneficial in treating neurological disorders .
Case Studies and Experimental Data
-
Neuroprotection in Ischemia Models :
- In preclinical studies involving models of brain ischemia, certain derivatives of benzazepines demonstrated neuroprotective effects by modulating sodium/calcium exchanger (NCX) activities. For instance, compounds derived from benzodiazepinone frameworks showed enhanced cell survival under hypoxic conditions .
- Cardiovascular Studies :
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs and their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepine | C14H18N2O3 | Neuroprotective effects |
| Benazepril | C24H28N2O5 | ACE inhibitor; reduces blood pressure |
| (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-benzazepine | C14H18N2O3 | Potential selective receptor modulator |
Q & A
Basic: What are the key synthetic pathways for this benzazepine derivative, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, acylation, and esterification. For example, analogous compounds like benazepril derivatives are synthesized via nucleophilic substitution and amide bond formation using activated intermediates (e.g., acyl chlorides) . Structural validation employs:
- NMR Spectroscopy : To confirm regiochemistry and stereochemistry (e.g., distinguishing diastereomers via splitting patterns in H and C spectra) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis .
- X-ray Crystallography : To resolve absolute stereochemistry in crystalline forms .
Basic: How does stereochemical configuration influence the compound's biological activity?
Methodological Answer:
The compound contains multiple chiral centers, which are critical for target binding (e.g., ACE inhibition in benazepril analogs). Key steps include:
- Chiral HPLC : To separate enantiomers and assess enantiomeric excess .
- Pharmacological Assays : Compare IC values of isolated stereoisomers using ACE inhibition assays. For example, (3S)-configured benazepril derivatives show higher potency due to optimized binding to the zinc-containing ACE active site .
Advanced: How can researchers address contradictory data on the compound's binding affinity across studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., enzyme sources, buffer conditions). To resolve:
- Standardized Assays : Use recombinant human ACE in controlled pH and ionic strength conditions .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to eliminate interference from secondary metabolites .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., weighted Z-scores) to identify outliers .
Advanced: What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ACE or related targets. Focus on interactions with catalytic zinc ions and hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess binding free energy (MM-PBSA/GBSA methods) .
- QSAR Models : Train models on benzazepine analogs to predict ADMET properties and optimize substituents .
Experimental Design: How to evaluate the compound's metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
- Stability Studies : Test under varying pH (1.2–7.4) and temperatures (25–40°C) to simulate gastrointestinal and storage conditions .
Advanced: What strategies resolve low yield in the final acylation step of the synthesis?
Methodological Answer:
Low yields may stem from steric hindrance or side reactions. Mitigation strategies:
- Activating Agents : Use HATU or DCC instead of EDC for bulky substrates .
- Solvent Optimization : Switch to DMF or THF to enhance reagent solubility .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
Data Analysis: How to interpret conflicting cytotoxicity results in cell-based assays?
Methodological Answer:
- Dose-Response Curves : Use 8-point dilution series to calculate EC and Hill slopes, ensuring consistency across replicates .
- Cell Line Authentication : Confirm absence of cross-contamination via STR profiling .
- ROS Assays : Rule out off-target oxidative stress using DCFH-DA probes .
Table 1: Structural Analogs and Their Biological Activities
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
